(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate)
Description
This copper phthalocyanine derivative is a structurally modified metallophthalocyanine (MPc) complex. The core phthalocyanine macrocycle is coordinated to a central copper(II) ion via four nitrogen atoms (N29, N30, N31, N32) in a square-planar geometry. The tetramethylaminato groups at the peripheral positions enhance solubility in polar solvents, while the hydroxyacetate ligands (tetrakis(hydroxyacetate)) introduce additional hydrophilic and chelating properties. This combination of substituents likely improves its applicability in biomedical or catalytic systems, where solubility and stability under aqueous conditions are critical .
Properties
CAS No. |
67828-07-3 |
|---|---|
Molecular Formula |
C38H32CuN12O3 |
Molecular Weight |
768.3 g/mol |
IUPAC Name |
copper;2-hydroxyacetic acid;[23,26,35-tris(aminomethyl)-2,11,29,37,38,40-hexaza-20,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12,14,16,18,21(38),22,24,26,28,30(37),31,33,35-nonadecaen-5-yl]methanamine |
InChI |
InChI=1S/C36H28N12.C2H4O3.Cu/c37-13-17-5-3-9-23-25(17)33-44-31(23)42-29-21-7-1-2-8-22(21)30(41-29)43-35-27-19(15-39)11-12-20(16-40)28(27)36(48-35)46-32-24-10-4-6-18(14-38)26(24)34(45-32)47-33;3-1-2(4)5;/h1-12H,13-16,37-40H2;3H,1H2,(H,4,5);/q-2;;+2 |
InChI Key |
ODYVYNTYKDJSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=CC=CC(=C5C(=N4)N=C6C7=C(C=CC=C7C(=N6)N=C8C9=C(C=CC(=C9C(=N8)[N-]3)CN)CN)CN)CN.C(C(=O)O)O.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetramethylaminophthalocyanine Precursor
The initial step involves preparing the tetramethylaminated phthalocyanine ligand. This is generally achieved by:
- Nucleophilic aromatic substitution (NAS) of phthalonitrile derivatives with methylamine or methylamino-substituted precursors.
- Alternatively, cyclotetramerization of tetramethylaminophthalonitrile under high-temperature conditions in a suitable solvent (e.g., dimethylaminoethanol or pentanol) with a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the macrocyclic phthalocyanine ring.
This approach is supported by analogous syntheses of substituted copper phthalocyanines bearing amino or phenoxy substituents, where nucleophilic aromatic substitution of nitrophthalonitriles precedes cyclotetramerization.
Copper Metalation
Copper(II) insertion into the phthalocyanine macrocycle is typically performed by:
- Heating the free-base tetramethylaminophthalocyanine with a copper(II) salt such as copper(II) chloride dihydrate or copper(II) acetate in a high-boiling solvent (e.g., dimethylformamide, dimethyl sulfoxide, or quinoline).
- The reaction proceeds via coordination of copper to the four nitrogen atoms of the macrocycle, forming the copper phthalocyanine core.
This metalation step is generally conducted under reflux conditions for several hours to ensure complete complexation.
Reaction Conditions and Parameters
| Step | Reagents/Precursors | Solvent(s) | Temperature | Time | Catalyst/Base | Notes |
|---|---|---|---|---|---|---|
| Tetramethylaminophthalonitrile synthesis | Methylamine, nitrophthalonitrile derivatives | Ethanol, DMF | 60–80 °C | 4–12 hours | - | Nucleophilic aromatic substitution |
| Cyclotetramerization | Tetramethylaminophthalonitrile | DMAE, pentan-1-ol | 120–160 °C | 8–24 hours | DBU | Macrocycle formation |
| Copper metalation | Copper(II) chloride dihydrate | DMF, DMSO, quinoline | Reflux (150–180 °C) | 6–12 hours | - | Coordination of Cu(II) |
| Hydroxyacetate ligand exchange | Copper phthalocyanine complex, hydroxyacetic acid | Water, methanol | 50–80 °C | 4–8 hours | pH adjusted (acidic/neutral) | Ligand substitution on Cu center |
Characterization and Purity Assessment
The product is typically characterized by:
- UV-Vis Spectroscopy: Characteristic Q-band absorption around 600 nm confirming phthalocyanine structure.
- NMR Spectroscopy: 1H NMR to verify methylamino substitution and hydroxyacetate ligands.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~636 g/mol.
- Elemental Analysis: Consistent with C, H, N, Cu, and O content.
- Melting Point: Decomposition observed near 600 °C indicating thermal stability.
- Solubility: Low water solubility but soluble in organic solvents like chloroform and dichloromethane.
Summary Table of Preparation Methods
| Preparation Stage | Methodology Summary | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| Tetramethylaminophthalonitrile synthesis | Nucleophilic aromatic substitution of nitrophthalonitriles | Methylamine, nitrophthalonitrile, ethanol, 60–80 °C | Amino-substituted phthalonitrile precursor |
| Cyclotetramerization | Base-catalyzed macrocyclization | DBU, DMAE or pentanol, 120–160 °C | Tetramethylaminophthalocyanine ligand |
| Copper metalation | Heating with copper salts | CuCl2·2H2O, DMF, reflux | Copper phthalocyanine complex |
| Hydroxyacetate ligand exchange | Ligand substitution with hydroxyacetic acid | Hydroxyacetic acid, aqueous/methanol, 50–80 °C | Final tetrakis(hydroxyacetate) copper complex |
Chemical Reactions Analysis
Types of Reactions: (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the copper center and the phthalocyanine ligand, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the phthalocyanine ring.
Scientific Research Applications
Chemistry: In chemistry, (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for oxidation and reduction reactions .
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. The phthalocyanine core can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells .
Industry: In the industrial sector, the compound is used in the fabrication of electronic and photonic devices. Its high thermal stability and electrical conductivity make it suitable for use in organic solar cells and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) involves the interaction of the copper center with various substrates. The copper ion can undergo redox reactions, facilitating electron transfer processes. The phthalocyanine ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Phthalocyanines (Pcs) are compared based on central metal ions, substituents, and functional groups. Below is a detailed analysis of analogous compounds:
Key Findings from Comparative Studies
Central Metal Influence :
- Cu(II) and Zn(II) Pcs exhibit strong absorption in the visible/near-IR range (~600–800 nm), making them suitable for photodynamic therapy .
- Pt(II) Pcs show superior catalytic activity in oxidation reactions due to the inertness of Pt .
- Fe(III) Pcs with carboxylato ligands demonstrate redox versatility, enabling applications in energy storage .
- Substituent Effects: Hydrophilic groups (e.g., hydroxyacetate, sulfonato) drastically improve solubility in aqueous media compared to halogenated or unsubstituted Pcs. For example, the target compound’s hydroxyacetate groups reduce aggregation, enhancing its bioavailability . Chloro substituents increase photostability but limit solubility, restricting use to non-polar matrices (e.g., industrial pigments) .
Magnetic and Optical Properties :
- Cu(II) Pcs typically exhibit paramagnetic behavior due to the d⁹ configuration. Magnetic susceptibility studies on tetrachloro Cu-Pc revealed intermolecular cooperative effects, absent in hydrophilic derivatives like the target compound .
- Zn(II) Pcs show higher fluorescence quantum yields than Cu(II) analogs, favoring light-driven applications .
Regulatory and Industrial Relevance
- The U.S. EPA lists structurally related Cu-Pcs under TSCA Section 12(b) for export regulation, highlighting their environmental persistence .
Biological Activity
The compound (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) , a copper phthalocyanine derivative, has garnered attention in the field of biomedical research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
This compound is characterized by a central copper atom coordinated with a phthalocyanine ring and functional hydroxyacetate groups. The unique structure contributes to its stability and solubility, which are crucial for biological applications.
Biological Activity Overview
Research indicates that copper phthalocyanine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that copper phthalocyanines can inhibit the growth of bacteria and fungi. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism involves photodynamic therapy (PDT), where the compound generates singlet oxygen under light exposure, selectively targeting tumor cells.
- Cellular Uptake and Toxicity : Investigations into cellular uptake mechanisms reveal that these compounds can penetrate cell membranes, influencing mitochondrial function and leading to apoptosis in certain cell types.
Antimicrobial Activity
A study conducted on various copper phthalocyanine derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the degree of substitution on the phthalocyanine ring influenced the efficacy, with certain modifications enhancing activity due to increased ROS production under light exposure .
Anticancer Efficacy
In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through a ROS-mediated pathway. The treatment resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
Cellular Mechanisms
Further investigations revealed that the compound disrupts mitochondrial membrane potential, leading to increased cytochrome c release into the cytosol, which activates caspase pathways associated with apoptosis .
Discussion
The biological activity of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is promising for both antimicrobial and anticancer applications. Its ability to generate ROS makes it a candidate for photodynamic therapy, particularly in treating resistant bacterial strains and various cancers.
Q & A
Basic Research Questions
Q. What methodological approaches ensure high-purity synthesis of this copper phthalocyanine derivative?
- Answer: Synthesis typically involves cyclotetramerization of substituted phthalonitrile precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvent selection (e.g., dimethylformamide or quinoline) and metal templating (using copper salts) are critical for achieving macrocyclic coordination . Post-synthesis purification via column chromatography or Soxhlet extraction with polar/nonpolar solvent gradients removes unreacted precursors. Purity validation requires UV-Vis spectroscopy (Q-band absorption at ~680 nm) and elemental analysis (C, H, N, Cu content) .
Q. How can researchers address solubility challenges in spectroscopic characterization?
- Answer: Solubility in organic solvents (e.g., DMSO, DMF) is enhanced by introducing hydroxyacetate substituents, which reduce aggregation. For UV-Vis and fluorescence studies, prepare dilute solutions (<10⁻⁵ M) to minimize π-π stacking artifacts. Aggregation effects can be further mitigated using surfactants (e.g., CTAB) in aqueous media .
Q. What safety protocols are essential for handling this compound?
- Answer: Key protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
